

Overcoming challenges in Terbium-155 purification from target material

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Terbium-155	
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Technical Support Center: Terbium-155 Purification

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the purification of **Terbium-155** (Tb-155) from irradiated target materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating Tb-155 from a gadolinium (Gd) target?

A1: The main difficulty lies in the chemical similarity between terbium and gadolinium. Both are lanthanides that predominantly exist as trivalent cations (Tb³⁺, Gd³⁺) and have very similar ionic radii.[1] This makes their separation by traditional chemical methods challenging, requiring highly selective techniques like ion exchange or extraction chromatography.[1][2]

Q2: What are the common production routes for Tb-155 and how do they affect purification?

A2: Tb-155 is commonly produced via proton irradiation of gadolinium targets through the ¹⁵⁵Gd(p,n)¹⁵⁵Tb and ¹⁵⁶Gd(p,2n)¹⁵⁵Tb nuclear reactions.[1][3][4][5][6] Using natural gadolinium targets is cost-effective but produces more radioactive contaminants because other stable Gd isotopes in the target also undergo nuclear reactions.[1] Using highly enriched ¹⁵⁵Gd or ¹⁵⁶Gd targets significantly reduces these radionuclidic impurities.[7][8] Another production method



involves high-energy proton spallation of tantalum targets followed by on-line mass separation, which can introduce pseudo-isobaric impurities like ¹³⁹Ce¹⁶O that require further chemical purification.[9][10][11]

Q3: What are the main types of impurities encountered during Tb-155 purification?

A3: Impurities can be categorized as:

- Bulk Target Material: Residual gadolinium is the most significant impurity.
- Radionuclidic Impurities: These include other terbium radioisotopes (e.g., ¹⁵⁶Tb), which are difficult to separate chemically and are best minimized by selecting the appropriate nuclear reaction and proton energy.[7]
- Pseudo-isobaric Impurities: In mass separation techniques, molecules with the same mass-to-charge ratio as Tb-155, such as ¹³⁹Ce¹⁶O, can be co-collected and must be chemically removed.[8][10][12]
- Trace Metal Impurities: Contaminants from the target material or reagents (e.g., Fe) can be introduced during the process.[1]

Troubleshooting Guide

Problem: Low recovery or yield of Tb-155.

Answer: Low yields are often related to suboptimal chromatography parameters.

- Check Eluent Concentration: The concentration of the acid used to elute terbium is critical. For instance, increasing the nitric acid (HNO₃) concentration from 0.5 M to 3.5 M has been shown to improve recovery to 97 ± 2% while simultaneously reducing the required elution volume.[1]
- Optimize Flow Rate: A flow rate that is too high may not allow for sufficient interaction between the ions and the resin, leading to premature elution or band broadening. A typical flow rate for elution is 1 mL/min, while loading can be done at a higher rate of around 5 mL/min.[1][3]

Troubleshooting & Optimization





 Ensure Proper Column Conditioning: The column must be properly conditioned with the appropriate acid before loading the sample to ensure the resin is in the correct chemical form for binding.[13]

Problem: High gadolinium (Gd) content in the final Tb-155 product.

Answer: This indicates inefficient separation of Tb from the bulk target material.

- Verify Separation Chemistry: The choice of resin and the molarity of the eluents are key. A common strategy involves using a resin like TK212, loading the dissolved target in a low molarity acid, washing the bulk Gd off the column with an intermediate molarity acid (e.g., 0.3 M HNO₃), and finally eluting the purified Tb with a higher molarity acid (e.g., 3.5 M HNO₃).[1]
- Increase Column Length or Use Tandem Columns: For very large amounts of target material,
 a single column may not have sufficient capacity. Increasing the resin bed volume or using a
 multi-column system can improve the separation factor.[1] A three-column ion
 chromatography method can achieve high recoveries of both Tb and the Gd target material.
 [4][5]

Problem: The final product has high radionuclidic impurities (e.g., ¹⁵⁶Tb).

Answer: The presence of other terbium radioisotopes is primarily determined by the production route, not the chemical purification process.

- Review Production Parameters: The ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction can produce higher yields of Tb-155 but also results in a larger fraction of ¹⁵⁶Tb impurity compared to the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction.[6][7] Adjusting the incident proton beam energy can help minimize side reactions.
- Use Enriched Target Material: Using highly enriched ¹⁵⁵Gd or ¹⁵⁶Gd target material is the most effective way to minimize the co-production of unwanted terbium isotopes.[7][8]

Problem: The final purified Tb-155 is in a large volume, which is unsuitable for radiolabeling.

Answer: Large elution volumes can be problematic for subsequent chelation reactions.

• Increase Eluent Molarity: As mentioned, using a higher concentration of the eluting acid (e.g., 3.5 M HNO₃ instead of 0.5 M HNO₃) can significantly concentrate the terbium into a



much smaller volume (e.g., 10-15 mL).[1]

 Use a Concentration Column: A common technique is to use a final chromatography step specifically for concentration. For example, the Tb fraction can be loaded onto a TK221 resin column, from which it can be eluted in a very small volume of dilute acid (e.g., 1 mL of 0.05 M HCl), making it ideal for radiolabeling.[7][9]

Data Summary: Purification Parameters

The following table summarizes key quantitative data from experiments optimizing the separation of Tb-155 from natural gadolinium targets using TK212 resin.

Column Size (Internal Volume)	Gd Eluent (HNO₃)	Tb Eluent (HNO₃)	Tb-155 Recovery	Deconta mination Factor (DF)	Final Tb Volume	Referenc e
53 mL	0.3 M	0.5 M	86 ± 4%	14,167	100 mL	[1]
53 mL	0.3 M	3.5 M	97 ± 2%	21,286	10-20 mL	[1]
29 mL	0.3 M	3.5 M	93 ± 2%	22,206	5-15 mL	[1]

Experimental Protocol: Three-Column Purification of Tb-155

This protocol details a representative method for purifying Tb-155 from an irradiated gadolinium target.[1][7]

1. Target Dissolution:

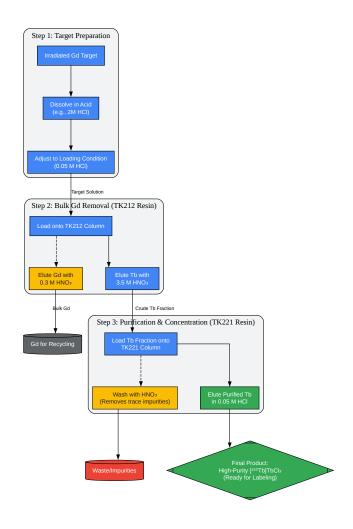
- Dissolve the irradiated gadolinium foil or oxide target in an appropriate acid (e.g., 2 M HCl or 7.0 M HNO₃).[1][7] Gentle heating (e.g., 50-100 °C) may be required to facilitate complete dissolution.[1][7]
- Dilute the resulting solution with deionized water to adjust the acid concentration to the loading condition (e.g., 0.05 M HCl).[1]



- 2. Column 1: Bulk Gadolinium Separation (e.g., TK212 Resin)
- Conditioning: Pre-condition the TK212 column with the loading buffer (0.05 M HCl).
- Loading: Load the dissolved target solution onto the column at a controlled flow rate (e.g., 5 mL/min).[1]
- Wash: Wash the column with 2 column volumes (CV) of the loading buffer to remove any unbound species.
- Gd Elution: Elute the bulk gadolinium target material using ~120-250 mL of 0.3 M HNO₃.[1]
 This fraction can be collected for Gd recycling.
- Tb Elution: Elute the desired Tb-155 fraction using a smaller volume of a more concentrated acid (e.g., 15 mL of 3.5 M HNO₃).[1] Collect this fraction for further purification.
- 3. Column 2: Nitrate Removal and Purification (e.g., TK221 Resin)
- Conditioning: Condition a TK221 resin column with 0.5 M HNO₃.
- Loading: Load the Tb-155 fraction from the previous step onto the TK221 column.
- Wash 1: Rinse the column with 5 mL of 0.5 M HNO₃.
- Wash 2: Rinse with 5 mL of 0.1 M HNO₃ to remove other metallic impurities.
- Drying: Push ~10 mL of air through the column to remove all nitric acid.
- Final Elution: Elute the purified Tb-155 in a chloride form using a small volume of 0.05 M HCl at a slower flow rate (e.g., 1 mL/min).[1] This final product is ready for quality control and radiolabeling.

Visualizations





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Caption: Workflow for a three-column chromatographic purification of Tb-155 from a Gd target.

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- To cite this document: BenchChem. [Overcoming challenges in Terbium-155 purification from target material]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209105#overcoming-challenges-in-terbium-155purification-from-target-material]

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